1,12-Diazidododecane

Beschreibung

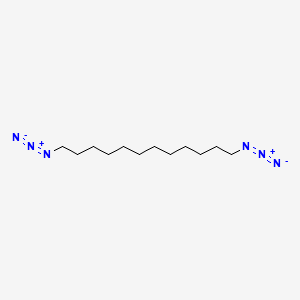

1,12-Diazidododecane (C₁₂H₂₄N₆) is a linear aliphatic compound containing two azide (–N₃) functional groups at the terminal positions of a dodecane chain. It is synthesized via nucleophilic substitution of 1,12-dibromododecane with sodium azide (NaN₃), yielding a transparent, oily liquid with high purity (93%) and moderate reaction yields (~80%) . The compound’s azide groups confer high reactivity, making it a critical precursor in cross-linking applications for elastomers and polymers. Its molecular structure enables controlled decomposition under thermal or mechanical stress, releasing nitrogen gas and forming nitrene intermediates for covalent bonding .

Eigenschaften

CAS-Nummer |

113665-32-0 |

|---|---|

Molekularformel |

C12H24N6 |

Molekulargewicht |

252.36 g/mol |

IUPAC-Name |

1,12-diazidododecane |

InChI |

InChI=1S/C12H24N6/c13-17-15-11-9-7-5-3-1-2-4-6-8-10-12-16-18-14/h1-12H2 |

InChI-Schlüssel |

GWRANYLMPAJNOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCCCN=[N+]=[N-])CCCCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

1,12-Diazidododecane can be synthesized through the reaction of 1,12-dibromododecane with sodium azide. The process involves dissolving 1,12-dibromododecane in dimethylformamide (DMF) and adding sodium azide. The mixture is then stirred at 60°C for 16 hours. After the reaction, the product is extracted using diethyl ether and purified by column chromatography on silica gel using petroleum ether as the eluent .

Analyse Chemischer Reaktionen

1,12-Diazidododecane undergoes various chemical reactions, primarily due to the presence of the azide groups. Some of the key reactions include:

Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions. For example, the reaction with triphenylphosphine can lead to the formation of iminophosphoranes.

Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include triphenylphosphine, copper catalysts, and reducing agents like LiAlH4. The major products formed from these reactions include triazoles and amines .

Wissenschaftliche Forschungsanwendungen

1,12-Diazidododecane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,12-diazidododecane primarily involves the reactivity of the azide groups. Upon thermal or photochemical activation, the azide groups decompose to form highly reactive nitrene intermediates. These nitrenes can insert into C-H bonds or react with unsaturated systems to form new chemical bonds. This reactivity underlies the compound’s utility in cross-linking and cycloaddition reactions .

Vergleich Mit ähnlichen Verbindungen

1,6-Diazidohexane (1,6DAH)

1,14-Diazido-3,6,9,12-tetraoxatetradecane

- Structure : Incorporates four ether (–O–) linkages (C₁₀H₂₀N₆O₄) for enhanced solubility and flexibility .

- Applications : Preferred in biomedical applications (e.g., hydrogels) due to PEG-like ether linkages improving biocompatibility.

- Stability : Ether groups reduce azide reactivity, requiring higher activation energy for decomposition compared to purely aliphatic diazides .

1,12-Dodecanediamine (C₁₂H₂₈N₂)

- Structure : Terminal amine (–NH₂) groups instead of azides.

- Applications : Key precursor for polyamide and polyurethane synthesis. Unlike azides, amines enable nucleophilic reactions (e.g., acylation) but lack cross-linking efficiency .

- Safety : Hygroscopic and irritant, requiring stricter handling protocols than diazides .

Dimethyl 1,12-Dodecanedioate (C₁₄H₂₆O₄)

- Structure : Diester derivative with methoxycarbonyl (–COOCH₃) termini.

- Applications : Dominates flavor/fragrance and pharmaceutical intermediate markets. Lacks reactive azides, limiting utility in polymer cross-linking .

Comparative Data Table

| Compound | Molecular Formula | Functional Groups | Key Applications | Thermal Stability | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₄N₆ | Terminal azides | Elastomer cross-linking | Moderate | High (nitrene intermediates) |

| 1,6-Diazidohexane | C₆H₁₂N₆ | Terminal azides | Small-scale elastomer modification | Low | Very high |

| 1,14-Diazido-3,6,9,12-tetraoxatetradecane | C₁₀H₂₀N₆O₄ | Azides + ethers | Biomedical hydrogels | High | Moderate |

| 1,12-Dodecanediamine | C₁₂H₂₈N₂ | Terminal amines | Polyamide/polyurethane production | High | Low (nucleophilic reactions) |

| Dimethyl 1,12-Dodecanedioate | C₁₄H₂₆O₄ | Diesters | Flavors, fragrances, pharmaceuticals | High | None (non-reactive) |

Market and Industrial Relevance

- Dimethyl 1,12-Dodecanedioate : Projected to reach $350 million USD by 2030, driven by flavors/fragrances and pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.